molecular formula C16H16FNO2S B12179944 N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide

N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide

Cat. No.: B12179944
M. Wt: 305.4 g/mol
InChI Key: MATOHAUKMIBXBA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide is an organic compound that belongs to the class of acetamides. This compound features a fluorophenyl group, a methoxyphenyl group, and a thioether linkage, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide typically involves the following steps:

    Starting Materials: 4-fluoroaniline, 2-methoxybenzyl chloride, and thioacetic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, and may require the use of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactivity: The thioether and fluorophenyl groups may participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(4-bromophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide: Similar structure with a bromine atom instead of fluorine.

    N-(4-methylphenyl)-2-[(2-methoxyphenyl)methylthio]acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in certain applications.

Properties

Molecular Formula

C16H16FNO2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H16FNO2S/c1-20-15-5-3-2-4-12(15)10-21-11-16(19)18-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

MATOHAUKMIBXBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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